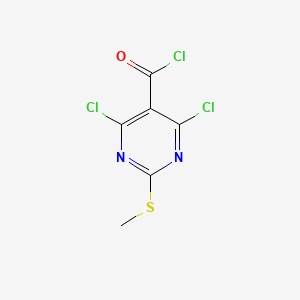

4,6-二氯-2-(甲硫基)嘧啶-5-甲酰氯

描述

4,6-Dichloro-2-(methylthio)pyrimidine is a compound useful in organic synthesis . It has the molecular formula C5H4Cl2N2S and a molecular weight of 195.07 g/mol .

Molecular Structure Analysis

The structure of 4,6-Dichloro-2-(methylthio)pyrimidine comprises molecules that vary only slightly in their N—C—S—C torsion angle. All the molecules are planar to within less than 3.1° .Chemical Reactions Analysis

4,6-Dichloro-2-(methylthio)pyrimidine reacts with (η5-C5H5)Fe(CO)2 to form monometallic and bimetallic complexes .Physical and Chemical Properties Analysis

4,6-Dichloro-2-(methylthio)pyrimidine is a solid with a melting point of 159-163°C . It has the SMILES string CSc1nc(Cl)c(C(O)=O)c(Cl)n1 .科学研究应用

氯代嘧啶的合成:Kalogirou 和 Koutentis (2020) 开发了一种将 4,6-二氯-2-(甲硫基)嘧啶转化为 4,5,6-三氯嘧啶-2-甲腈的方法。此过程涉及亲核取代、氧化和氯化步骤,证明了该化合物在合成氯代嘧啶中的效用 (Kalogirou & Koutentis, 2020)。

化学选择性反应:Baiazitov 等人 (2013) 描述了 4,6-二氯-2-(甲磺酰基)嘧啶(与 4,6-二氯-2-(甲硫基)嘧啶-5-甲酰氯相关)与胺的化学选择性 SNAr 反应。这些反应显示了氯和砜基的选择性取代,表明该化合物具有选择性化学合成的潜力 (Baiazitov 等,2013)。

抗肿瘤特性:Grigoryan 等人 (2012) 研究了源自 4,6-二氯-2-(甲硫基)嘧啶的 2-甲硫基-4-肼基-6-氯-5-(对烷氧基苄基)嘧啶与各种化合物的反应。检查了这些产物对 DNA 甲基化和体外抗肿瘤特性的影响 (Grigoryan 等,2012)。

嘧啶和异噻唑衍生物的合成:Chang、Cho 和 Kim (2003) 利用 4,6-二氯-2-(甲硫基)嘧啶的衍生物合成了新型缩合嘧啶和异噻唑衍生物。这表明它可用于合成具有潜在药用价值的复杂杂环结构 (Chang, Cho, & Kim, 2003)。

吡啶和噻吩衍生物的合成:Bakhite、Al‐Sehemi 和 Yamada (2005) 报道了从与 4,6-二氯-2-(甲硫基)嘧啶-5-甲酰氯相关的化合物开始合成各种吡啶和噻吩衍生物。这显示了其在合成多种杂环化合物中的潜力 (Bakhite, Al‐Sehemi, & Yamada, 2005)。

安全和危害

This compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3, indicating it can cause eye and skin irritation and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

属性

IUPAC Name |

4,6-dichloro-2-methylsulfanylpyrimidine-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3N2OS/c1-13-6-10-3(7)2(5(9)12)4(8)11-6/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHZGWIOWCZZQNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C(C(=N1)Cl)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269119-14-3 | |

| Record name | 1269119-14-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 8-(3,5-difluorophenyl)-9-(2-ethoxy-2-oxoethyl)-10-oxo-6,9-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B578123.png)

![2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B578125.png)

![3-[4-(Methylthio)phenoxy]propylamine](/img/structure/B578131.png)

![2-Bromo-13,13-dimethyl-13H-indeno[1,2-b]anthracene](/img/structure/B578138.png)

![Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride](/img/structure/B578141.png)

![N-propyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B578142.png)

![1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B578144.png)